molecular formula C19H17NO B312281 N-(4-methylbenzyl)-1-naphthamide

N-(4-methylbenzyl)-1-naphthamide

Cat. No.: B312281
M. Wt: 275.3 g/mol
InChI Key: VZBOCILOFJJQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-1-naphthamide is a synthetic organic compound featuring a naphthalene backbone linked to an amide group substituted with a 4-methylbenzyl moiety.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C19H17NO/c1-14-9-11-15(12-10-14)13-20-19(21)18-8-4-6-16-5-2-3-7-17(16)18/h2-12H,13H2,1H3,(H,20,21)

InChI Key

VZBOCILOFJJQFP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent critically influences physicochemical and pharmacological properties. Key comparisons include:

N-(4-Chlorophenyl)-1-naphthamide Derivatives
  • Example: N-(4-Chlorophenyl)-6-(quinolin-4-yloxy)-1-naphthamide (, Row 8).
  • Properties: The electron-withdrawing chlorine atom may enhance hydrogen-bonding capacity and binding affinity.
  • Contrast : The 4-methylbenzyl group in the target compound lacks electronegative atoms, which may reduce binding to polar targets but improve lipophilicity and blood-brain barrier (BBB) penetration .
Heterocyclic Substituents
  • Example : N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide ().
  • No activity data is provided, though such compounds are prioritized in high-throughput screening (HTS) for kinase inhibitors .
Fluorinated Analogs
  • Example : SYHA1813 [N-(4-fluoro-3-methylphenyl)-1-naphthamide] ().
  • Properties : The 4-fluoro-3-methylphenyl group balances lipophilicity and electronic effects, enabling dual CSF1R/VEGFR inhibition and BBB penetration. This highlights how strategic halogenation can enhance therapeutic utility .

Substituent Variations on the Naphthalene Ring

Modifications to the naphthalene ring significantly alter bioactivity:

Compound (From ) Naphthalene Substituent Activity (IC50, nM) Key Feature
N-(4-Chlorophenyl)-6-(pyrimidinyloxy)-1-naphthamide (Row 6) 6-(6-methylaminopyrimidin-4-yloxy) 20 Moderate potency; pyrimidine enhances solubility
N-(4-Chlorophenyl)-6-(7-methoxyquinolin-4-yloxy)-1-naphthamide (Row 9) 6-(7-methoxyquinolin-4-yloxy) 1 High potency; methoxy improves binding
N-(4-Chlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide (Row 10) 6-(6,7-dimethoxyquinolin-4-yloxy) 0.5 Highest potency; methoxy groups optimize steric fit

Key Observations :

  • Oxygen-linked heterocycles (e.g., quinolinyloxy) correlate with increased potency, likely due to additional hydrogen-bonding or π-interactions .
  • Methoxy groups enhance activity (e.g., Row 9 vs. Row 8), suggesting steric and electronic optimization.
  • The absence of such substituents in N-(4-methylbenzyl)-1-naphthamide may limit its target engagement but improve pharmacokinetic properties like half-life .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The 4-methylbenzyl group likely confers higher logP compared to chlorophenyl analogs, favoring CNS penetration but risking off-target toxicity .
  • Toxicity : Chlorine and fluorine substituents may introduce reactive metabolites, whereas methyl groups are generally safer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.